molecular formula C15H9F3N2OS B2685556 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 727704-63-4

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

Cat. No. B2685556
CAS RN: 727704-63-4
M. Wt: 322.31
InChI Key: FHOMVDFAYKUETA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one” are not well documented in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has shown methods for synthesizing derivatives of dihydroquinazolin-4-one. For example, Ghosh et al. (2015) detailed the synthesis of phenylquinolin-2-one derivatives and their transformation into various heterocyclic derivatives, which include sulfanyl dihydroquinazolin-4-one compounds (Ghosh, Verma, Mukerjee, & Mandal, 2015).
  • Characterization of Derivatives : Advanced techniques like FT-IR, NMR, and mass spectroscopy are used for the characterization of these compounds, as demonstrated in the synthesis processes described in several studies (Ghashang, Mansoor, & Aswin, 2015).

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Certain derivatives of dihydroquinazolin-4-one have shown significant antimicrobial activities. For instance, Ghosh et al. (2015) observed potent activity against various microbes with specific derivatives of this compound (Ghosh et al., 2015).

Applications in Organic Synthesis

  • In Organic Reactions : These compounds have been used in various organic synthesis reactions. For example, Yang et al. (2017) described the use of related compounds in silver catalysis to produce functionalized isoquinolines (Yang, Yu, Ouyang, & Li, 2017).

Potential Pharmacological Applications

  • Biological Activities : There is evidence of biological activities such as antipyretic and anti-inflammatory properties in some novel derivatives, as reported by Ghorab et al. (2010) (Ghorab, Ismail, & Abdalla, 2010).

Catalysis

  • Catalytic Applications : These compounds have also been studied for their potential use in catalysis. For instance, research has shown their application in facilitating certain chemical reactions, enhancing yield and efficiency (Ghashang et al., 2015).

Mechanism of Action

The mechanism of action of “2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one” is not well documented in the available resources .

More specific physical and chemical properties are not well documented in the available resources .

Safety and Hazards

The safety and hazards associated with “2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one” are not well documented in the available resources .

Future Directions

The future directions for the use and study of “2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one” are not well documented in the available resources .

properties

IUPAC Name

2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-6-2-4-8-12(10)20-13(21)9-5-1-3-7-11(9)19-14(20)22/h1-8H,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOMVDFAYKUETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

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